ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride
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Overview
Description
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H17NO2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-phenylacetic acid.
Esterification: The 2-bromo-phenylacetic acid is converted into an ester.
Grignard Reaction: The ester is then reacted with methyl Grignard reagent to form a tertiary alcohol.
Cyclization: The tertiary alcohol undergoes cyclization to form the dihydroisoquinoline core.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in the body.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: A related compound with similar structural features.
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate: The non-hydrochloride form of the compound.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities
Uniqueness
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4H-isoquinoline-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-4-17-13(16)12-11-8-6-5-7-10(11)9-14(2,3)15-12;/h5-8H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWUMSOWBJBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(CC2=CC=CC=C21)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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